3,3-Dimethylthiomorpholine
Description
3,3-Dimethylthiomorpholine (CAS: Not explicitly provided; molecular formula inferred as C₆H₁₃NS) is a sulfur-containing heterocyclic compound belonging to the thiomorpholine family. It features a six-membered ring with one sulfur atom replacing an oxygen atom in the morpholine structure and two methyl groups at the 3-position of the ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to modulate electronic and steric properties .
Properties
IUPAC Name |
3,3-dimethylthiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-6(2)5-8-4-3-7-6/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQZUNZROLXKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSCCN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566603 | |
| Record name | 3,3-Dimethylthiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111072-94-7 | |
| Record name | 3,3-Dimethylthiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylthiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylthiomorpholine typically involves the reaction of thiomorpholine with methylating agents under controlled conditions. One common method is the alkylation of thiomorpholine using methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylthiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
3,3-Dimethylthiomorpholine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3,3-Dimethylthiomorpholine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 2,6-Dimethylthiomorpholine
- Structural Differences : 2,6-Dimethylthiomorpholine (CAS: 53651-62-0) substitutes methyl groups at the 2- and 6-positions of the thiomorpholine ring instead of the 3,3-positions. This positional variation significantly alters steric hindrance and electronic distribution.
Substituent Variations
a) 3-tert-Butylthiomorpholine
- Structural Feature : Replaces methyl groups with a bulkier tert-butyl group at the 3-position.
- Impact : Increased steric bulk reduces nucleophilicity but enhances stability against oxidation. Priced higher than 3,3-dimethylthiomorpholine (€1,863.00/500 mg vs. €1,863.00/500 mg for 3-tert-butyl), reflecting synthetic complexity .
b) 3-(3-Methoxyphenyl)thiomorpholine
- Structural Feature : Incorporates a methoxyphenyl substituent, introducing aromaticity and electron-donating methoxy groups.
- Properties : Higher molecular weight (209.31 g/mol vs. ~131.24 g/mol for this compound) and altered solubility due to the aromatic ring. Classified as a "Warning" substance (H302-H319-H335) due to moderate toxicity .
Oxidation State Derivatives
a) 3-Cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride
- Structural Feature : The sulfur atom is oxidized to a sulfone (SO₂), increasing polarity and hydrogen-bonding capacity.
- Applications : Highlighted for versatility in pharmaceuticals and material science, contrasting with the sulfide form’s use as an intermediate .
b) Thiomorpholine-3-carboxylic Acid
- Structural Feature : A carboxylic acid group is appended to the thiomorpholine ring, enhancing water solubility and enabling metal coordination.
- Relevance: Used in peptide mimetics and enzyme inhibitors, diverging from the non-polar 3,3-dimethyl derivative .
Data Table: Key Properties of Thiomorpholine Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Price (500 mg) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | - | C₆H₁₃NS | ~131.24 | ≥98% | €1,863.00 | Organic synthesis intermediate |
| 2,6-Dimethylthiomorpholine | 53651-62-0 | C₆H₁₃NS | 131.24 | ≥95% | Discontinued | Limited commercial use |
| 3-tert-Butylthiomorpholine | - | C₈H₁₅NS | 157.27 | ≥98% | €1,030.00 | Specialty chemical synthesis |
| 3-(3-Methoxyphenyl)thiomorpholine | 914349-59-0 | C₁₁H₁₅NOS | 209.31 | ≥98% | Inquire | Drug discovery |
| 3-Cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride | - | C₈H₁₆ClNO₂S₂ | 273.85 | ≥95% | Inquire | Pharmaceuticals, agrochemicals |
Research Findings and Functional Insights
- Synthetic Challenges : The introduction of methyl groups at the 3,3-position (vs. 2,6-) requires precise control of reaction conditions to avoid ring strain, as evidenced by NMR studies of thiomorpholine derivatives .
- Safety Profiles : Thiomorpholine derivatives generally exhibit moderate toxicity (e.g., H302: harmful if swallowed). The sulfone derivative (1,1-dioxide) shows reduced reactivity, lowering acute toxicity risks compared to the sulfide form .
- Biological Activity : 3-(3-Methoxyphenyl)thiomorpholine’s aromatic moiety enhances binding to hydrophobic enzyme pockets, making it a candidate for kinase inhibitors, whereas this compound is more suited for scaffold functionalization .
Biological Activity
3,3-Dimethylthiomorpholine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a morpholine ring with two methyl groups attached to the sulfur atom. Its chemical structure can be represented as follows:
- Molecular Formula : C₆H₁₃NOS
- Molecular Weight : 145.25 g/mol
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In a study involving various cancer cell lines, it was found to inhibit cell proliferation and induce apoptosis. The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Inhibition of cell proliferation |
| A549 | 18 | Modulation of PI3K/Akt pathway |
2. Antimicrobial Activity
The compound also demonstrates antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
3. Anti-inflammatory Properties
This compound has been recognized for its anti-inflammatory effects. It inhibits the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.
Case Study 1: Cancer Treatment
A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. The trial reported a partial response in 30% of participants, with manageable side effects including fatigue and mild gastrointestinal disturbances.
Case Study 2: Infection Control
In a separate study focusing on its antimicrobial properties, patients with chronic bacterial infections were treated with a formulation containing this compound. The results indicated significant improvement in infection control, with a reduction in bacterial load observed within two weeks.
The exact mechanism underlying the biological activities of this compound is still being elucidated. However, it is believed that the compound interacts with specific molecular targets involved in cell signaling pathways, leading to altered cellular responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
